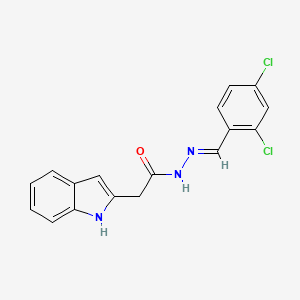
1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol
Overview
Description
1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol, also known as BBP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. BBP is a pyrazoline derivative that has been found to possess a wide range of biological activities, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. 1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce oxidative stress and inflammation. 1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various disease pathways. However, one limitation of using 1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are many possible future directions for research on 1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol. One area of interest is the development of 1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol-based drugs for the treatment of cancer, diabetes, and other diseases. Another area of interest is the study of the molecular mechanisms underlying the biological activities of 1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol, which could lead to the development of more potent and selective 1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol derivatives. Finally, the use of 1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol in combination with other drugs or therapies could be explored as a way to enhance its therapeutic potential.
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. It has been found to possess antioxidant, anti-inflammatory, and antiproliferative properties, making it a promising candidate for drug development.
properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-benzyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c21-16-11-13(10-12-6-2-1-3-7-12)19-20(16)17-18-14-8-4-5-9-15(14)22-17/h1-9,11,19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIKEJSIESZAPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)N(N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B3856933.png)
![N-(2-furylmethyl)-N-[1-(hydroxymethyl)propyl]-2-(methylamino)benzamide](/img/structure/B3856954.png)
![ethyl 4-[(4-chloro-3-nitrophenyl)amino]-1-piperidinecarboxylate](/img/structure/B3856960.png)


![2-{[4-(N-hydroxyethanimidoyl)phenyl]amino}-3-(1-piperidinyl)naphthoquinone](/img/structure/B3856981.png)
![ethyl {[5-(aminocarbonyl)-2,4-dichlorophenyl]hydrazono}(cyano)acetate](/img/structure/B3856986.png)
![(4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B3856992.png)
![3,3'-methylenebis{6-[(2-thienylcarbonyl)amino]benzoic acid}](/img/structure/B3856997.png)
![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}piperidine](/img/structure/B3857014.png)
![4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoic acid](/img/structure/B3857015.png)
![1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B3857024.png)

![1-[2-(dimethylamino)-1-naphthyl]-1-(4-methoxyphenyl)-2-propyn-1-ol](/img/structure/B3857040.png)